6-Fluoro-7-methyl-7H-purine
Description
Historical Context of Purine (B94841) Analogues in Academic Research
The exploration of purine analogues dates back to the mid-20th century, with the pioneering work of George Hitchings and Gertrude Elion, who were awarded the Nobel Prize in Medicine in 1988 for their discoveries. researchgate.net Their research led to the synthesis of 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) in 1951, which became crucial drugs in the treatment of acute leukemia. researchgate.net These early successes demonstrated that creating analogues of endogenous purines could effectively disrupt the synthesis of DNA and RNA in rapidly dividing cancer cells. taylorandfrancis.com
This foundational work spurred further research, leading to the development of a host of purine analogues with diverse therapeutic applications, including antiviral and immunosuppressive agents. researchgate.netnih.gov For instance, azathioprine, a prodrug of 6-mercaptopurine, was developed and found to have immunomodulatory effects. researchgate.net The treatment of hairy cell leukemia was revolutionized by the introduction of purine analogues like pentostatin (B1679546) and cladribine (B1669150) in the 1980s, dramatically improving patient survival rates. nih.gov These historical milestones established purine analogues as a vital class of compounds in pharmacology and continue to inspire the design of new and more effective therapeutic agents. mdpi.com
Significance of Fluorination in Purine Heterocycles for Biological Studies
The introduction of fluorine atoms into heterocyclic compounds, including purines, is a widely used strategy in modern medicinal chemistry to enhance pharmacological properties. researchgate.netacs.orgrsc.org The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological behavior. acs.org
One of the key advantages of fluorination is the potential to increase metabolic stability. acs.org The strong C-F bond is less susceptible to enzymatic cleavage, which can prolong the half-life of a drug in the body. acs.org Furthermore, the electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn improve a compound's bioavailability and its binding affinity to target proteins. mdpi.com The substitution of hydrogen with fluorine can also impact the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. mdpi.com In the context of purine research, these modifications are explored to create more potent and selective enzyme inhibitors or receptor ligands. For example, fluorinated purine nucleosides have been synthesized and evaluated for their anticancer and antiviral activities, demonstrating that the strategic placement of fluorine can lead to significant improvements in efficacy. beilstein-journals.org
Overview of 6-Fluoro-7-methyl-7H-purine as a Model Compound in Medicinal Chemistry Research
This compound is a synthetic purine derivative that serves as a valuable research tool in medicinal chemistry. smolecule.com Its structure features a fluorine atom at the 6-position and a methyl group at the 7-position of the purine ring. smolecule.com This compound is of particular interest because it combines the structural features of a purine with the modulating effects of fluorination.
As a model compound, this compound is utilized in several areas of research. It can act as a synthetic intermediate or building block for the creation of more complex nucleoside analogues, particularly for antiviral therapies. smolecule.com Researchers also investigate its potential as an enzyme inhibitor, where it might mimic natural purines but disrupt enzymatic processes due to its modified structure. smolecule.com Studies have explored its use in designing new ligands for specific protein targets. smolecule.com The presence of the fluorine atom enhances its reactivity in certain chemical reactions, such as nucleophilic aromatic substitution, making it a useful substrate in synthetic organic chemistry. smolecule.com Its potential as an antitumor agent has also been noted, with investigations into its ability to inhibit key enzymes involved in cancer cell growth. smolecule.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₅FN₄ |
| Molecular Weight | 152.13 g/mol |
| CAS Number | 34792-95-5 |
The study of this compound and related compounds provides valuable insights into the structure-activity relationships of fluorinated purines, aiding in the rational design of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-7-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLCPAPIEQNLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659303 | |
| Record name | 6-Fluoro-7-methyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34792-95-5 | |
| Record name | 6-Fluoro-7-methyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 6 Fluoro 7 Methyl 7h Purine and Its Analogues
Role of the Fluorine Atom at Position 6 in Modulating Biological Activity
The introduction of a fluorine atom at the 6-position of the purine (B94841) ring significantly impacts the molecule's physicochemical properties and, consequently, its biological activity. This substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and potency. cellclassifier.org The enhanced reactivity of 6-fluoropurines compared to their chloro-analogues makes them valuable intermediates in the synthesis of various purine derivatives. researchgate.net
Electronic and Steric Effects of Fluorine
The fluorine atom exerts a powerful influence on the electronic distribution and steric profile of the purine ring. Its high electronegativity alters the acidity of nearby functional groups and can modify the dipole moment of the entire molecule. nih.gov This strong electron-withdrawing nature deactivates the purine ring towards oxidative metabolism, a key factor in improving the metabolic stability of fluorinated compounds. nih.gov
| Property | Value/Description | Reference |
|---|---|---|
| Van der Waals Radius | 1.47 Å | nih.gov |
| Electronegativity (Pauling Scale) | 3.98 | nih.gov |
| C-F Bond Energy | ~441 kJ mol⁻¹ | nih.gov |
| Effect on Acidity | Increases acidity of nearby protons | nih.gov |
| Hydrogen Bonding | Can act as a hydrogen bond acceptor | nih.gov |
Conformational Analysis and Fluorine-Induced Changes
The substitution of fluorine can induce significant conformational changes in cyclic systems. researchgate.net In the context of purine analogues, particularly in nucleosides, the introduction of a 2'-fluoro substituent has been shown to cause a nearly quantitative switch in the G-tetrad polarity of G-quadruplexes. nih.gov This is driven by concerted syn↔anti transitions of the guanosine (B1672433) residues. nih.gov While direct conformational analysis of 6-Fluoro-7-methyl-7H-purine is not extensively detailed in the available literature, it is plausible that the fluorine at the 6-position influences the puckering of the purine ring system and the rotational freedom of substituents at other positions. These subtle conformational adjustments can have profound effects on how the molecule presents itself to its biological target, thereby influencing binding affinity and specificity.
Significance of the Methyl Group at Position 7 in Molecular Interactions
The methylation of purine rings, particularly at the N7 position, is a common biological modification that can significantly alter the molecule's interaction with proteins and nucleic acids. nih.gov In this compound, the 7-methyl group plays a crucial role in defining its biological profile.
Impact on Receptor Binding and Enzyme Recognition
The presence of a methyl group at the N7 position can influence receptor binding through both steric and electronic effects. It can provide additional van der Waals interactions within a hydrophobic pocket of a receptor, thereby increasing binding affinity. For instance, in the context of adenosine (B11128) receptors, modifications at various positions of the purine ring, including methylation, have been shown to modulate affinity and selectivity. nih.gov
Furthermore, N7-methylation is a key factor in the recognition by certain enzymes. For example, the methylation of purines is a critical step in their metabolism and can dictate whether a compound is a substrate or an inhibitor for a particular enzyme. nih.gov The 7-methyl group can also sterically hinder or facilitate the approach of an enzyme to other parts of the purine ring, thereby influencing the catalytic process.
Bioisosteric Considerations of the 7-Methyl Group
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. estranky.sk The methyl group can be replaced by a variety of other groups to probe the steric and electronic requirements of a binding site.
Common bioisosteres for a methyl group include other small alkyl groups, halogens (such as chlorine or bromine), and in some contexts, an amino or hydroxyl group. estranky.sk The choice of a bioisostere depends on the specific interactions the methyl group is making with its target. For example, if the methyl group is primarily filling a small hydrophobic pocket, replacing it with a slightly larger or smaller alkyl group can provide insights into the size constraints of that pocket. If electronic interactions are also important, a halogen or a hydroxyl group might be a more appropriate replacement.
| Group | Van der Waals Radius (Å) | Electronegativity (Pauling) | Key Properties | Reference |
|---|---|---|---|---|
| Methyl (-CH₃) | 2.00 | 2.20 (H), 2.55 (C) | Hydrophobic, electron-donating | estranky.sk |
| Ethyl (-CH₂CH₃) | - | - | Larger hydrophobic group | nih.gov |
| Chlorine (-Cl) | 1.75 | 3.16 | Similar size, electron-withdrawing | estranky.sk |
| Amino (-NH₂) | 1.55 | 3.04 (N) | Can act as H-bond donor/acceptor | estranky.sk |
| Hydroxyl (-OH) | 1.52 | 3.44 (O) | Can act as H-bond donor/acceptor | estranky.sk |
Influence of Substituents at the N9-Position on Biological Profiles
The N9 position of the purine ring is a common site for substitution, and modifications at this position can have a dramatic impact on the biological activity of the resulting analogues. The nature of the substituent at N9 can influence not only the molecule's interaction with its direct target but also its solubility, membrane permeability, and metabolic stability.
Studies on various N9-substituted purine derivatives have shown that a wide range of substituents, from simple alkyl chains to complex heterocyclic moieties, can be tolerated. The biological activity often depends on the size, shape, and electronic properties of the N9-substituent. For instance, in a series of 9-anilinoacridines, substitutions on the aniline (B41778) ring were found to significantly affect their antimalarial activity. nih.gov Similarly, in a study of purine derivatives as cyclin-dependent kinase 9 (CDK9) inhibitors, different substituents at the quinazoline (B50416) position 2, which is analogous to the N9-substituent in this context, led to a range of inhibitory activities. mdpi.com
The following table summarizes the influence of various N9-substituents on the biological activity of purine analogues, based on findings from related studies.
| N9-Substituent | General Effect on Biological Activity | Example/Reference |
|---|---|---|
| Small Alkyl Chains | Can enhance lipophilicity and cell permeability. Activity is often dependent on chain length. | researchgate.net |
| Aryl Groups | Can provide additional π-π stacking or hydrophobic interactions with the target protein. | researchgate.net |
| Heterocyclic Rings | Can introduce specific hydrogen bonding interactions and improve selectivity. | nih.gov |
| Sugar Moieties (Nucleosides) | Often crucial for recognition by kinases and polymerases, leading to antiviral or anticancer activity. | nih.gov |
| Charged Groups | Can improve aqueous solubility but may hinder cell membrane penetration. | frontiersin.org |
Comprehensive SAR Analysis of 2,6,7-Trisubstituted Purine Scaffolds
The 7H-purine scaffold, characterized by substitution at the N7 position, serves as a critical framework in the development of biologically active molecules. Unlike the more commonly studied N9-substituted purines, N7-alkylation locks the molecule in a specific tautomeric form, which can significantly influence its interaction with biological targets. Structure-activity relationship (SAR) studies on 2,6,7-trisubstituted purines have revealed key insights into how modifications at the C2 and C6 positions, in conjunction with the N7-substituent, modulate their potency and selectivity for various therapeutic targets, including cancer and infectious diseases.
Research into 2,6-disubstituted-7-methylpurines has explored their potential cytotoxic or cytostatic activity. nih.gov A study involving the testing of these compounds against the green alga Chlorella vulgaris was used to determine their toxic effects and calculate the effective concentration (EC50) values. nih.gov This provides a foundational understanding of how different functionalities at the C2 and C6 positions contribute to general cytotoxicity in this specific 7-methylpurine series.
More extensive SAR exploration has been conducted on 7H-purine analogues with a larger substituent at the N7 position, specifically targeting Mycobacterium tuberculosis (Mtb). nih.gov Phenotypic screening of a purine derivative library identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a potent antimycobacterial agent. nih.gov This discovery prompted a thorough investigation into the SAR of this scaffold, confirming the essential role of the 7-(naphthalen-2-ylmethyl) substitution for antimycobacterial activity while highlighting the potential for optimization at the C2 and C6 positions. nih.gov
The mechanism of action for this antitubercular activity was identified through the generation of resistant Mtb mutants, which showed mutations in the dprE1 gene. nih.gov This gene encodes the decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an enzyme crucial for the biosynthesis of the mycobacterial cell wall. nih.gov Subsequent radiolabelling experiments confirmed that these 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines inhibit DprE1. nih.gov
Further optimization of the C2 and C6 positions led to the development of analogues with significantly improved potency. The SAR studies revealed that:
Substitution at C6: Replacing the 6-oxo group with a 6-amino or 6-ethylamino group resulted in optimized analogues with strong in vitro antimycobacterial activity, showing a Minimum Inhibitory Concentration (MIC) of 1 µM against Mtb H37Rv and various clinically isolated drug-resistant strains. nih.gov
Substitution at C2: The nature of the substituent at the C2 position also influences activity, though the primary drivers for potency in this series were modifications at C6 and the presence of the bulky N7-substituent. nih.gov
Interestingly, the optimized compounds demonstrated high specificity, lacking activity against a panel of other Gram-positive and Gram-negative bacteria, which points to a specific mycobacterial molecular target. nih.gov The lead compounds also showed limited toxicity to mammalian cell lines, sufficient aqueous solubility, and high plasma stability, making them promising candidates for further development. nih.gov
The collective data underscores the importance of the substitution pattern on the 7H-purine core. The substituent at N7 can act as an anchor or specificity determinant, while modifications at C2 and C6 are crucial for fine-tuning potency and optimizing pharmacological properties.
This table summarizes the in vitro activity of key analogues against Mycobacterium tuberculosis H37Rv.
| Compound ID | N7-Substituent | C2-Substituent | C6-Substituent | MIC (µM) |
| 10 | naphthalen-2-ylmethyl | morpholino | oxo | 4 |
| 56 | naphthalen-2-ylmethyl | morpholino | amino | 1 |
| 64 | naphthalen-2-ylmethyl | morpholino | ethylamino | 1 |
Biological Activities and Mechanistic Investigations of 6 Fluoro 7 Methyl 7h Purine Derivatives in Pre Clinical Models
Antimetabolite Action and Interference with Cellular Pathways
Derivatives of 6-fluoro-7-methyl-7H-purine, as modified purine (B94841) structures, can function as antimetabolites. By mimicking endogenous purines like adenine (B156593) and guanine, they interfere with the normal metabolic processes essential for cell function and proliferation. This interference is a cornerstone of their biological activity, leading to the disruption of critical cellular pathways.
Purine analogues are known to exert a "pseudofeedback" inhibitory effect on the de novo purine biosynthesis pathway. This pathway is a series of enzymatic steps that synthesize purine nucleotides from simpler precursor molecules. The fluorinated purine derivatives can mimic the natural end-products of this pathway, such as adenosine (B11128) and guanosine (B1672433) nucleotides. This mimicry allows them to allosterically inhibit key regulatory enzymes in the pathway.
One of the primary targets for this feedback inhibition is the enzyme 5-phosphoribosyl-1-pyrophosphate (PP-ribose-P) amidotransferase, which catalyzes the first committed step in purine synthesis. By inhibiting this and other enzymes, the fluorinated purine analogues can effectively shut down the production of new purine nucleotides, thereby depriving the cell of essential building blocks for nucleic acid synthesis and other metabolic functions. This disruption of de novo synthesis is a significant mechanism contributing to their cytotoxic effects, particularly in rapidly dividing cells that have a high demand for nucleotides.
As an analogue of natural purine nucleobases, this compound has the potential to be recognized by cellular machinery and incorporated into nucleic acids, namely DNA and RNA. The presence of the fluorine atom and the methyl group alters the chemical properties of the purine ring, which can affect the structure and function of the nucleic acids into which it is incorporated. This incorporation can disrupt normal base pairing, leading to errors in DNA replication and transcription.
The cell recognizes the incorporated fluoropurine as a form of DNA damage, which triggers a cascade of cellular responses, primarily involving DNA repair pathways. Similar to the effects observed with the fluorinated pyrimidine (B1678525) 5-fluorouracil, the presence of a modified base can activate pathways such as Base Excision Repair (BER) and Mismatch Repair (MMR). These repair mechanisms are crucial for maintaining genomic integrity. If the damage is too extensive for the repair systems to handle, the cell may initiate programmed cell death, or apoptosis. The engagement of these repair pathways is a critical determinant of the cellular fate following exposure to such antimetabolites.
Enzyme Inhibition Profiles and Molecular Targets
Beyond their role as antimetabolites in nucleotide synthesis, this compound and its derivatives have been investigated for their ability to directly inhibit specific enzymes, thereby modulating their activity and impacting associated cellular pathways.
Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, which recycles purines from the breakdown of nucleic acids. PNP catalyzes the reversible phosphorolysis of purine nucleosides like inosine (B1671953) and guanosine to their corresponding bases and ribose-1-phosphate.
Inhibitors of PNP block this process, leading to an accumulation of its substrates, particularly deoxyguanosine. In lymphocytes, especially T-cells, this excess deoxyguanosine is phosphorylated to deoxyguanosine triphosphate (dGTP). High intracellular concentrations of dGTP are cytotoxic, as they inhibit ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pools required for DNA synthesis and ultimately inducing apoptosis. This selective toxicity towards T-cells makes PNP inhibitors potent immunosuppressive and anti-leukemic agents. Fluorinated derivatives have been developed as highly potent PNP inhibitors.
Table 1: Inhibition of Human Purine Nucleoside Phosphorylase (PNP) by Select Inhibitors
| Compound | Inhibition Constant | Cell-Based Activity | Source |
| F-DADMe-ImmH [(3S,4S)−3] | Ki* = 0.032 nM | - | |
| F-DADMe-ImmH [(3R,4R)−3] | Ki* = 1.82 nM | - | |
| Novel 9-deazahypoxanthine ANP | IC50 = 19 nM | CC50 = 9 nM (T-lymphoblastic cells) |
Ki denotes the slow-onset binding constant. IC50 is the half-maximal inhibitory concentration. CC50 is the half-maximal cytotoxic concentration.
N-Methylpurine DNA Glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), is a key enzyme in the Base Excision Repair (BER) pathway. Its primary function is to recognize and excise damaged or modified purine bases from DNA, including those resulting from alkylation damage. MPG initiates BER by cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.
Modulation of MPG activity can have significant consequences for cell survival. Overexpression of MPG can sensitize cells to certain DNA damaging agents. This occurs because the rapid removal of relatively benign lesions (such as 7-methylguanine) by MPG leads to an accumulation of more toxic repair intermediates, namely AP sites and single-strand breaks. If a this compound derivative were to be incorporated into DNA, it could potentially be recognized as a substrate by MPG. The subsequent excision would modulate the BER pathway, potentially converting the initial DNA lesion into a more cytotoxic intermediate, thereby enhancing the compound's therapeutic effect.
Certain derivatives of this compound have demonstrated potential as antitumor agents through the direct inhibition of protein kinases that are critical for cancer cell proliferation and survival. Specifically, dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) has been identified as a key mechanism.
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger intracellular signal transduction pathways, such as the MAPK and PI3K/Akt pathways, which promote cell growth, division, and survival. Overexpression or mutation of these kinases is common in many cancers. Dual inhibition of both EGFR and HER2 is a promising therapeutic strategy because it can more effectively block these downstream signaling cascades and potentially overcome resistance mechanisms. The purine ring structure serves as a common scaffold in the design of kinase inhibitors, and modifications like fluorination can enhance binding affinity and inhibitory potential.
Table 2: Kinase Inhibition Profile of Purine-Based Derivatives
| Compound Class | Target Kinase | % Inhibition (at 10 µM) | Source |
| TAK-285 Derivatives (Purine-based) | EGFR | Varies (e.g., ~55% to ~95%) | |
| TAK-285 Derivatives (Purine-based) | HER2 | Varies (e.g., ~60% to ~98%) | |
| This compound | EGFR / HER2 | Demonstrated dual inhibition |
Note: Specific percentage inhibition for this compound is not detailed in the source, but its dual inhibitory potential is noted.
Inhibition of Viral Polymerases (e.g., RNA-dependent RNA polymerase)
The unique chemical properties of this compound make it a valuable scaffold for the synthesis of more complex nucleoside analogs with potential use in antiviral therapies. smolecule.com Purine analogs are known to function as enzyme inhibitors by mimicking natural purines. smolecule.com The introduction of a fluorine atom and a methyl group alters the chemical characteristics compared to natural purines like adenine and guanine, which are fundamental components of RNA and DNA. smolecule.com This modification is central to the mechanism of action for many antiviral drugs derived from this class of compounds.
Derivatives of purines often exert their antiviral effects after being metabolized intracellularly into their active triphosphate forms. For instance, in the context of Hepatitis C Virus (HCV), certain 2,6-modified purine 2′-C-methylribonucleosides are converted into their corresponding 5'-triphosphate metabolites. nih.gov These active metabolites then act as inhibitors of the HCV NS5B polymerase, an essential RNA-dependent RNA polymerase for viral replication. nih.gov Similarly, the anti-influenza agent T-705 (Favipiravir), a pseudo-purine, is converted to its ribofuranosyl-5′-triphosphate form (T-705RTP). nih.gov This active metabolite then competitively inhibits the RNA polymerase activity of the influenza virus, demonstrating the crucial role of the triphosphate derivative in viral enzyme inhibition. nih.gov This mechanism highlights the potential for derivatives of this compound to act as specific inhibitors of viral RNA-dependent RNA polymerases, a key strategy in the development of antiviral agents. nih.govnih.gov
Anti-proliferative and Cytostatic Effects in Cancer Cell Lines (in vitro)
Purine analogs represent a significant class of compounds in cancer chemotherapy. researchgate.net Their mechanism often involves the inhibition of key enzymes involved in nucleotide metabolism and DNA synthesis, thereby disrupting cell proliferation and tumor cell differentiation. researchgate.net Derivatives of this compound have been investigated for their potential as antitumor agents due to their ability to inhibit critical enzymes associated with cancer cell growth. smolecule.com
Studies on related purine structures have demonstrated potent cytotoxic activity against various cancer cell lines. For example, 6-fluoromethylpurine (6-FMeP) and its riboside derivative, 6-fluoromethyl-9-(β-D-ribofuranosyl)purine (6-FMePR), showed cytotoxic effects against CCRF-CEM human lymphoblastic leukemia cells in culture. nih.gov Similarly, ethyl 2-(2,6-dichloro-7H-purine-7-yl)acetate, a 7-substituted purine derivative, proved to be a potent cytotoxic agent against a panel of human solid tumor cell lines, including breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cells. nih.gov These findings underscore the potential of utilizing the 7H-purine scaffold, as seen in this compound, for developing effective anti-proliferative agents. nih.gov The cytotoxic activity of these compounds meets a fundamental requirement for their potential use in cancer therapy. nih.gov
The efficacy of anti-proliferative compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The evaluation of purine derivatives across various cancer cell lines reveals specificity in their cytotoxic effects.
For instance, ethyl 2-(2,6-dichloro-7H-purine-7-yl)acetate (Compound 33) demonstrated potent activity with single-digit micromolar IC₅₀ values across multiple cell lines. nih.gov This highlights the potential for developing broadly active anti-cancer agents from this structural class.
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| HCT-116 | Colon Carcinoma | 2.9 |
| A-375 | Malignant Melanoma | 1.5 |
| G-361 | Malignant Melanoma | 1.5 |
The data illustrates that this particular 7-substituted purine derivative is highly effective against melanoma cell lines. Such evaluations are crucial for identifying lead compounds and understanding their potential therapeutic applications against specific cancer types. nih.gov
While apoptosis is the most well-studied form of programmed cell death, cancer cells can develop resistance to it, necessitating the exploration of alternative cell death pathways. nih.govnih.gov Regulated, non-apoptotic mechanisms such as necroptosis, pyroptosis, and autophagic cell death provide alternative routes to eliminate malignant cells. nih.gov These pathways can be engaged independently of apoptosis or when apoptosis fails to execute. nih.gov
Necroptosis, for example, is a form of programmed necrosis that is dependent on the activation of receptor-interacting protein kinase-3 (RIPK3). nih.govresearchgate.net This activation leads to the phosphorylation of MLKL, which then translocates to the plasma membrane, causing lysis. nih.gov Other non-apoptotic mechanisms include pyroptosis, which involves inflammasome formation and is characterized by cell swelling and membrane rupture, and parthanatos, which is mediated by the hyperactivation of PARP-1. nih.govresearchgate.net The ability to trigger these alternative cell death programs is a significant therapeutic goal, particularly in treating apoptosis-resistant cancers. While the specific role of this compound derivatives in inducing senescence or non-apoptotic cell death has not been extensively detailed in available literature, the investigation of these mechanisms remains a critical area of research for novel anti-cancer agents.
Antiviral Activities in Cellular Models (in vitro)
The development of nucleoside analog inhibitors is an active area of research for creating novel antiviral agents. nih.gov Purine derivatives, including those synthesized from a this compound scaffold, are key candidates in this field. smolecule.com Their antiviral activity is typically assessed in cellular models against a range of viruses.
The emergence of viral resistance to standard influenza therapies has spurred the development of new drugs targeting different aspects of the viral replication cycle. nih.gov Nucleoside analogs are a promising class of compounds in this effort.
A study on a series of 6-methyl-7-substituted-7-deaza purine nucleoside analogs revealed potent anti-influenza A activity. nih.gov Specifically, two compounds demonstrated significant inhibition of both H1N1 and H3N2 strains in vitro. nih.gov
| Compound | IC₅₀ against H1N1 (µM) | IC₅₀ against H3N2 (µM) |
|---|---|---|
| Compound 5x | 5.88 | 6.95 |
| Compound 5z | 3.95 | 3.61 |
These findings identify these purine derivatives as promising candidates for further optimization in the development of new anti-influenza agents. nih.gov The mechanism of action for similar compounds, such as T-705, involves the inhibition of the viral RNA polymerase, which is essential for viral replication. nih.gov
The broad-spectrum potential of purine derivatives has been explored against other RNA viruses, including Hepatitis C Virus (HCV). nih.gov A variety of 2,6-modified purine 2′-C-methylribonucleosides have been synthesized and evaluated for their ability to inhibit HCV RNA replication in Huh-7 cells, a human liver carcinoma cell line. nih.gov
Several of these compounds displayed potent anti-HCV activity with low cytotoxicity. nih.gov For example, a 6-substituted purine derivative (Compound 11, -NHOH) showed an EC₅₀ value of 0.3 µM against HCV without apparent toxicity up to 10 µM in Huh-7 cells. nih.gov The mechanism for these compounds involves intracellular conversion to a 2′-β-C-methylguanosine-5′-triphosphate, a known inhibitor of the HCV NS5B polymerase. nih.gov This demonstrates the efficacy of modified purine nucleosides in targeting specific viral enzymes. nih.gov While direct studies on this compound derivatives against SARS-CoV-2 are not detailed in the provided context, the established activity of purine analogs against other RNA viruses suggests a potential avenue for future research.
Antimicrobial and Antitubercular Research
Research into the antimicrobial properties of purine analogues has identified promising candidates for combating challenging pathogens. Notably, derivatives of the 7H-purine scaffold have demonstrated significant and specific activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Concurrently, other classes of purine derivatives have been investigated for their potential as antifungal agents, revealing distinct mechanisms of action against pathogenic fungi.
Phenotypic screening of a purine derivative library against Mycobacterium tuberculosis (Mtb) identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one (Compound 10) as a potent initial hit, with a Minimum Inhibitory Concentration (MIC99) of 4 μM. nih.govresearchgate.net This discovery prompted extensive structure-activity relationship (SAR) studies to optimize the antimycobacterial efficacy of this new class of 7H-purines. nih.govresearchgate.net
The SAR studies highlighted the critical role of the 7-(naphthalen-2-ylmethyl) substitution for potent anti-TB activity. While this moiety was largely conserved, modifications at the 2 and 6 positions of the purine core led to the development of optimized analogues with enhanced potency. nih.govresearchgate.net Key findings from these investigations include:
Substitution at Position 6: Replacing the 6-oxo group of the initial hit with small primary amines proved beneficial. Analogues with 6-amino (Compound 56) and 6-ethylamino (Compound 64) substitutions demonstrated a four-fold increase in activity, with MIC values of 1 μM against the Mtb H37Rv strain. researchgate.net
Substitution at Position 2: The morpholine (B109124) group at the 2-position was found to be favorable for activity.
Specificity: Optimized compounds, including 56 and 64, were tested against a panel of other Gram-positive and Gram-negative bacteria and showed no activity, indicating a specific mechanism of action against mycobacteria. researchgate.net
To elucidate this mechanism, Mtb mutants resistant to Compound 10 were generated and sequenced. nih.govresearchgate.net These investigations revealed mutations in the dprE1 (Rv3790) gene. nih.govresearchgate.net This gene encodes the essential enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is a critical component in the biosynthesis pathway of arabinans, vital polymers for the mycobacterial cell wall. nih.govresearchgate.net Subsequent radiolabelling experiments confirmed that these 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines inhibit DprE1, validating it as their molecular target. nih.govresearchgate.net
Table 1: Antitubercular Activity of 7H-Purine Derivatives Against M. tuberculosis H37Rv
| Compound ID | R2 Substitution | R6 Substitution | MIC99 (µM) |
|---|---|---|---|
| 10 | Morpholino | Oxo | 4 |
| 56 | Morpholino | Amino | 1 |
| 64 | Morpholino | Ethylamino | 1 |
| 57 | Morpholino | Propylamino | 4 |
| 59 | Morpholino | Cyclobutylamino | 2 |
| 63 | Morpholino | Benzylamino | 2 |
While the 7H-purine derivatives targeting DprE1 have shown specific activity against Mtb, other distinct classes of purine analogues have been explored for their antifungal properties. Research in this area has identified compounds with potent activity against the pathogenic fungus Cryptococcus neoformans by targeting a different set of enzymes. nih.gov
A key parent compound in this research is N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP), which was identified as an inhibitor of inositol (B14025) polyphosphate kinases (IPKs). nih.gov These enzymes are crucial for fungal virulence. nih.gov Efforts to enhance the potency of TNP analogues led to the synthesis of novel derivatives, with DT-23 emerging as a promising lead. nih.gov
DT-23 demonstrated significantly improved inhibitory activity against two essential fungal IPKs: inositol 1,4,5-trisphosphate kinase (Arg1) and inositol hexakisphosphate kinase (Kcs1). nih.gov The compound exhibited potent inhibition of recombinant Arg1 from C. neoformans with a half-maximal inhibitory concentration (IC50) of 0.6 μM, a substantial improvement over previous analogues. nih.gov It also inhibited Kcs1 with a similar potency (IC50 = 0.68 μM). nih.gov Unlike its predecessors, DT-23 was also effective at inhibiting fungal growth, with a minimum inhibitory concentration (MIC50) of 15 μg/mL. nih.gov This work establishes a pharmacological link between the dual inhibition of fungal IPKs and antifungal activity, presenting a foundation for a potential new class of antifungal drugs based on a purine scaffold. nih.gov
**Table 2: Antifungal and Enzyme Inhibitory Activity of Select Purine Derivatives Against *C. neoformans***
| Compound ID | Description | CnArg1 IC50 (µM) | CnKcs1 IC50 (µM) | Growth Inhibition (at 50 µM) |
|---|---|---|---|---|
| TNP | Parent Compound | >30 | Not Determined | Not Inhibitory |
| I-42 | Previous Analogue | 10 | Not Determined | Not Inhibitory |
| DT-12 | Close Analogue of DT-23 | 0.9 | 0.5 | Not Inhibitory |
| DT-23 | Lead Compound | 0.6 | 0.68 | ~95% |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic and Geometric Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods are used to determine the optimal three-dimensional geometry and the electronic landscape of 6-Fluoro-7-methyl-7H-purine.
The introduction of a fluorine atom at the 6-position and a methyl group at the 7-position of the purine (B94841) ring significantly alters its electronic properties compared to canonical purines. Fluorine, being highly electronegative, withdraws electron density from the purine ring system, which can enhance chemical stability and modulate the molecule's reactivity. emerginginvestigators.org This effect is quantifiable through analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. For fluorinated purines, this gap is generally expected to be larger than that of their non-fluorinated counterparts, suggesting greater stability. emerginginvestigators.orgresearchgate.net
Calculations would also reveal the distribution of electrostatic potential on the molecular surface, identifying regions that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors). The methyl group at the N7 position influences the geometry and steric profile, which can affect how the molecule fits into a biological target's binding site.
Table 1: Representative Quantum Chemical Properties of Substituted Purines Note: This table presents typical data from DFT calculations on purine derivatives to illustrate the type of information generated. Specific values for this compound would require a dedicated study.
| Property | Description | Representative Value Range | Reference |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -7.4 to -4.4 eV | researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -5.3 to -0.9 eV | researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.6 to 5.0 eV | researchgate.net |
| Dipole Moment | A measure of the net molecular polarity. | 1.0 to 5.0 Debye | researchgate.net |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets for this compound and for understanding the structural basis of its activity.
In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the protein's active site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
For purine analogs, common targets include kinases, proteases, and other enzymes where the natural purines (adenine or guanine) act as substrates or cofactors. Docking simulations would reveal key interactions, such as:
Hydrogen Bonds: The nitrogen atoms in the purine ring are potential hydrogen bond acceptors, while the fluorine atom can also participate in specific interactions.
Hydrophobic Interactions: The methyl group and the aromatic purine core can form favorable hydrophobic contacts with nonpolar amino acid residues in the binding pocket.
Pi-Pi Stacking: The aromatic purine ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.
The results of docking simulations provide a static snapshot of the binding event and are foundational for generating hypotheses about which proteins the compound might inhibit.
Table 2: Example of Molecular Docking Results for a Purine Analog Note: This table illustrates typical output from a docking simulation. The target, scores, and interacting residues are hypothetical for this compound and are based on studies of similar molecules.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions | Reference |
| Kinase (e.g., EGFR) | -7.5 | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic | researchgate.net |
| Protease (e.g., SARS-CoV-2 Mpro) | -6.8 | His41, Cys145, Gly143 | Hydrogen Bond, Pi-Alkyl | researchgate.net |
| Riboswitch Aptamer | -8.2 | U51, C74 | Hydrogen Bond, Stacking | nih.gov |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes
While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a realistic representation of the complex in a simulated physiological environment (including water and ions).
Starting from a promising docked pose, an MD simulation can be run for tens to hundreds of nanoseconds. This allows researchers to:
Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can determine if the ligand remains stably bound in the active site or if it dissociates. A stable complex will show minimal fluctuations in RMSD after an initial equilibration period. nih.gov
Analyze Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal how the protein's conformation adapts to accommodate the ligand, a phenomenon known as "induced fit." It can also show which conformations of the ligand are most prevalent in the bound state.
Identify Key Residue Fluctuations: The Root Mean Square Fluctuation (RMSF) plot shows the mobility of individual amino acid residues. Residues that show reduced fluctuation upon ligand binding are often critical for the interaction. Conversely, flexible regions like loops may play a significant role in the binding and unbinding process. nih.govmdpi.com
MD simulations provide a deeper understanding of the binding mechanism, revealing the transient interactions and conformational dynamics that are invisible in a static docking model.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com If a set of purine analogs, including this compound, were synthesized and tested against a specific biological target, QSAR could be used to build a predictive model.
The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's structure:
Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.
Steric Descriptors: Like molecular weight, volume, and surface area.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP).
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Statistical methods, such as Partial Least Squares (PLS) regression, are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., inhibitory concentration, IC50). tandfonline.comresearchgate.net A robust QSAR model can then be used to:
Predict the activity of new, unsynthesized purine derivatives.
Provide insights into which molecular properties are most important for activity, guiding the design of more potent compounds. For example, a model might reveal that increased hydrophobicity at a certain position enhances activity, while bulky groups at another position are detrimental. nih.gov
QSAR studies on substituted purines have successfully identified key features for inhibiting targets like c-Src tyrosine kinase, where descriptors related to hydrophobicity and the presence of specific functional groups were found to be critical for activity. tandfonline.comresearchgate.net
Table 3: Common Descriptors Used in QSAR Models for Purine Derivatives
| Descriptor Type | Example Descriptors | Potential Influence on Activity | Reference |
| Electronic | SsCH3E-index, H-Donor Count | Modulates electrostatic and hydrogen bonding interactions with the target. | researchgate.net |
| Steric/Topological | Molecular Weight, Bromine/Chlorine Count | Affects how the ligand fits into the binding pocket; steric clashes can reduce activity. | tandfonline.comnih.gov |
| Hydrophobic | LogP, SddsN (nitro) count | Influences cell permeability and hydrophobic interactions within the active site. | researchgate.net |
Advanced Analytical Characterization Techniques for Structural Elucidation in Research
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei. For 6-Fluoro-7-methyl-7H-purine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent framework.
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom directly bonded to the fluorine atom (C6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The chemical shifts of the purine (B94841) ring carbons would provide insight into the electronic structure of the heterocycle.
¹⁹F NMR Spectroscopy is particularly informative for fluorinated compounds. wikipedia.orgthermofisher.comaiinmr.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. wikipedia.orghuji.ac.il The spectrum for this compound would be expected to show a single resonance for the fluorine atom at the 6-position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic, electron-deficient ring system. alfa-chemistry.com Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide valuable information for assigning the signals in the other NMR spectra.
Table 1: Illustrative ¹H NMR Data for a Related Compound: 7-Methylxanthine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H8 | 7.88 | Singlet | 1H |
| N-CH₃ | 3.86 | Singlet | 3H |
| NH | 11.45, 10.83 | Singlet | 2H |
| Data obtained in DMSO-d₆. Source: nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. researchgate.net For this compound, HRMS would be used to confirm its molecular formula, C₆H₅FN₄.
The theoretical monoisotopic mass of this compound can be calculated with high precision. epa.gov An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. This technique is crucial for verifying the identity of a newly synthesized compound or for identifying unknown substances. chromatographyonline.commdpi.comnih.gov
Table 2: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₅FN₄ |
| Theoretical Monoisotopic Mass | 152.0498 g/mol |
| Theoretical Average Mass | 152.132 g/mol |
| Source: epa.gov |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy would reveal the presence of characteristic functional groups in this compound. Key expected absorptions would include C-H stretching vibrations for the aromatic and methyl groups, C=N and C=C stretching vibrations characteristic of the purine ring system, and a C-F stretching vibration, which typically appears in the fingerprint region of the spectrum. The infrared spectra of purines and their derivatives have been studied, providing a basis for the interpretation of the spectrum of this specific compound. acs.org While a specific spectrum for this compound is not available, general FT-IR libraries can be used for comparison with related structures. thermofisher.com
FT-Raman Spectroscopy is a complementary technique to FT-IR. While strong IR absorptions are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. For this compound, FT-Raman would also show vibrations for the purine ring and the C-F bond, potentially providing additional structural information and aiding in the complete vibrational assignment when used in conjunction with FT-IR.
Table 3: Expected FT-IR Absorption Regions for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 2960 - 2850 |
| C=N and C=C Stretch (Purine Ring) | 1650 - 1450 |
| C-F Stretch | 1400 - 1000 |
| These are general ranges and the exact positions would be specific to the molecule. |
X-ray Crystallography and Cryo-Electron Microscopy for Complex Structural Analysis
For an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, single-crystal X-ray crystallography is the gold standard.
X-ray Crystallography , if a suitable single crystal of this compound can be grown, would provide precise bond lengths, bond angles, and torsional angles. This technique would definitively confirm the connectivity of the atoms and the planarity of the purine ring system. Furthermore, it would reveal how the molecules pack in the solid state, including any intermolecular interactions such as hydrogen bonding or π-stacking. While no crystal structure for this compound has been reported, the structures of many other purine derivatives have been determined, providing a wealth of comparative data. iosrjournals.org
Cryo-Electron Microscopy (Cryo-EM) is a technique primarily used for determining the structure of large biological macromolecules and their complexes. For a small molecule like this compound, Cryo-EM would not be the technique of choice for its primary structural elucidation. However, if this compound were to be studied in complex with a protein or nucleic acid, Cryo-EM could be instrumental in visualizing the binding mode and the interactions between the small molecule and its biological target.
Future Directions and Emerging Research Avenues for 6 Fluoro 7 Methyl 7h Purine
Development of Next-Generation Synthetic Methodologies
The synthesis of fluorinated purines, including 6-Fluoro-7-methyl-7H-purine, has traditionally relied on nucleophilic substitution reactions, often requiring harsh conditions and offering limited control over regioselectivity. researchgate.netsemanticscholar.org Future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies.
Next-generation methodologies are focusing on late-stage fluorination, where the fluorine atom is introduced at a later step in the synthetic sequence. rsc.org This approach is highly valuable for creating diverse libraries of compounds for biological screening. Emerging techniques that hold promise for the synthesis of this compound and its derivatives include:
Catalytic Fluorination: The use of transition metal catalysts and organocatalysts is enabling milder and more selective C-F bond formation. mdpi.com These methods can improve reaction efficiency and broaden the scope of accessible molecular architectures. mdpi.com
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better process control, and scalability. nih.govmorressier.com For fluorination reactions, which can be hazardous, flow chemistry provides a safer and more efficient alternative. nih.gov
Biocatalysis: Enzymatic synthesis is an environmentally friendly and highly selective method for producing nucleoside analogues. mdpi.com The application of enzymes like nucleoside phosphorylases in transglycosylation reactions could be extended to the synthesis of derivatives of this compound. mdpi.com
| Methodology | Principle | Potential Advantages for this compound Synthesis |
| Catalytic Fluorination | Use of transition metals or small organic molecules to catalyze C-F bond formation. mdpi.com | Milder reaction conditions, higher regioselectivity, and broader substrate scope. mdpi.com |
| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. nih.gov | Improved safety for hazardous fluorinating agents, better heat and mass transfer, and ease of scalability. nih.gov |
| Biocatalysis | Use of enzymes to catalyze chemical transformations. mdpi.com | High selectivity, environmentally friendly conditions, and fewer protection-deprotection steps. mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Applications
Purine (B94841) derivatives are integral to a wide range of biological processes and have been successfully developed as anticancer and antiviral agents. nih.goveurekaselect.com The introduction of a fluorine atom, as in this compound, can significantly enhance metabolic stability, binding affinity, and bioavailability. rsc.orgresearchgate.net
While initial studies have suggested that this compound may act as a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), its therapeutic potential is likely much broader. smolecule.com Future research will focus on screening this compound and its derivatives against a wider range of biological targets.
Emerging therapeutic areas for this compound include:
Kinase Inhibition: The purine scaffold is a common feature in many kinase inhibitors. mdpi.com Derivatives of this compound could be designed to target other kinases implicated in cancer and inflammatory diseases.
Antiviral Agents: Fluorinated nucleoside analogues are a well-established class of antiviral drugs. rsc.org this compound can serve as a key intermediate for the synthesis of novel nucleoside analogues with potential activity against a range of viruses.
Antiparasitic Drugs: The purine salvage pathway is essential for the survival of parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov Fluorinated purine analogues could be explored as inhibitors of this pathway. nih.gov
| Therapeutic Area | Rationale for this compound | Potential Targets |
| Oncology | Purine scaffold is a known kinase inhibitor pharmacophore. mdpi.com Fluorination can enhance binding and metabolic stability. rsc.org | EGFR, HER2, and other protein kinases. smolecule.com |
| Virology | Serves as a building block for fluorinated nucleoside analogues. rsc.org | Viral polymerases and other enzymes crucial for viral replication. |
| Parasitology | Potential to inhibit the essential purine salvage pathway in parasites. nih.gov | Equilibrative nucleoside transporters (ENTs) and other pathway enzymes. nih.gov |
Integration of Advanced Computational Approaches in Lead Optimization
Computational drug design has become an indispensable tool in modern medicinal chemistry, enabling the rapid and cost-effective optimization of lead compounds. mdpi.com For this compound, advanced computational methods can provide valuable insights into its interactions with biological targets and guide the design of more potent and selective derivatives.
Key computational approaches that will shape the future of research on this compound include:
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how this compound and its analogues bind to target proteins, revealing key interactions and the role of solvent molecules. frontiersin.orgmdpi.comnih.govnih.gov
Quantum Chemistry Calculations: These methods can be used to study the electronic properties of fluorinated purines and predict how fluorine substitution affects their reactivity and interaction energies. emerginginvestigators.org
Machine Learning and QSAR: Quantitative structure-activity relationship (QSAR) models and other machine learning algorithms can be used to predict the biological activity of novel derivatives and identify the key structural features required for potency. mdpi.com
Interdisciplinary Research in Chemical Biology and Material Science
The unique properties of this compound also open up exciting opportunities for interdisciplinary research beyond traditional medicinal chemistry.
Chemical Biology: Fluorinated nucleobases are valuable tools for probing the structure and function of nucleic acids and proteins. nih.govacs.orguni-duesseldorf.de this compound and its nucleoside derivatives could be developed as chemical probes to study DNA and RNA interactions, or as fluorescent labels for bioimaging. nih.govnih.gov
Material Science: Fluorinated heterocyclic compounds are being explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). acs.org The electronic properties of this compound could be tuned through chemical modification to create novel functional materials.
Addressing Research Gaps and Challenges in Fluorinated Purine Chemistry
Despite the significant potential of this compound, several challenges and research gaps need to be addressed to fully realize its utility.
Regioselective Synthesis: The development of synthetic methods that allow for the precise and controlled functionalization of the purine ring is crucial for creating diverse libraries of derivatives.
Understanding Fluorine's Effects: While it is known that fluorine can modulate biological activity, a deeper understanding of its specific effects on protein-ligand interactions and metabolic pathways is needed.
Expanding Biological Screening: A more comprehensive biological evaluation of this compound and its analogues against a wider array of targets is necessary to uncover new therapeutic opportunities.
Toxicity and Safety: As with any potential therapeutic agent, a thorough investigation of the toxicological profile of this compound derivatives will be essential for their clinical development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Fluoro-7-methyl-7H-purine, and what are their comparative advantages?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, fluorination at the 6-position can be achieved using hydrogen fluoride-pyridine or KF in DMF under controlled conditions . Comparative studies should evaluate reaction yields (e.g., 70–75% in optimized protocols ), purity (via HPLC), and scalability. Challenges include managing moisture-sensitive reagents and optimizing reaction time/temperature.
Q. How can researchers characterize the purity and structure of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding at C6, methyl group integration at δ ~3.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 167.06) .
- HPLC : Assess purity (>95% is standard for biological assays).
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodology : Determine logP (octanol-water partition coefficient) via shake-flask methods or computational tools (e.g., ChemAxon). Aqueous solubility can be assessed using UV-Vis spectroscopy. Stability studies under varying pH (1–13) and temperatures (4°C–40°C) inform storage conditions (e.g., inert atmosphere for moisture sensitivity) .
Advanced Research Questions
Q. How do structural modifications at the 2- and 8-positions of this compound affect its biological activity?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 2-chloro or 8-aza derivatives) and testing against target enzymes (e.g., kinases or methyltransferases). Use in vitro assays (IC50 values) and molecular docking to correlate substituent effects with binding affinity .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Methodology : Analyze experimental variables such as:
- Purity : Impurities >5% may skew bioassay results.
- Assay Conditions : Buffer composition (e.g., DMSO concentration) or cell-line variability (e.g., HEK293 vs. HeLa).
- Statistical Analysis : Use ANOVA or non-parametric tests to validate reproducibility across studies .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodology : Screen catalysts (e.g., Pd/C for cross-coupling), solvents (e.g., THF vs. DMF), and reaction times. For example, NaH-mediated alkylation in THF at reflux improves yield by 15% compared to room-temperature reactions . Monitor reaction progress via TLC and optimize workup (e.g., silica gel chromatography vs. recrystallization).
Q. How does the methyl group at the 7-position influence the compound’s metabolic stability in vivo?
- Methodology : Perform pharmacokinetic studies in rodent models:
- Plasma Half-Life : LC-MS/MS to track parent compound vs. metabolites (e.g., demethylation or oxidation products).
- CYP450 Inhibition : Use liver microsomes to assess enzyme interactions.
- Compare with non-methylated analogs to isolate steric/electronic effects .
Key Considerations for Researchers
- Data Reproducibility : Always cross-validate spectral data with NIST or peer-reviewed literature to avoid errors .
- Advanced SAR : Prioritize fluorinated analogs for enhanced membrane permeability and target selectivity .
- Contradiction Analysis : Document all experimental variables meticulously to isolate confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
